molecular formula C6H5F3N2O2 B13479977 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol

Cat. No.: B13479977
M. Wt: 194.11 g/mol
InChI Key: FQOBVYMVJCJZPC-UHFFFAOYSA-N
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Description

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C6H5F3N2O2. It is characterized by the presence of a trifluoromethyl group and two hydroxyl groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can be achieved through several methods. One common approach involves the trifluoromethylation of pyrimidine derivatives. This can be done using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale trifluoromethylation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
  • 6-(Trifluoromethyl)pyrimidine-2,4-diol
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Uniqueness

6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

6-methyl-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(12)11-5(13)10-2/h1H3,(H2,10,11,12,13)

InChI Key

FQOBVYMVJCJZPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C(F)(F)F

Origin of Product

United States

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